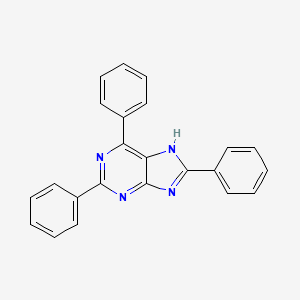

2,6,8-triphenyl-9H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H16N4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2,6,8-triphenyl-7H-purine |

InChI |

InChI=1S/C23H16N4/c1-4-10-16(11-5-1)19-20-23(26-21(24-19)17-12-6-2-7-13-17)27-22(25-20)18-14-8-3-9-15-18/h1-15H,(H,24,25,26,27) |

InChI Key |

UHWGSYGCZUMSMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=CC=C4)N=C(N3)C5=CC=CC=C5 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2,6,8 Triphenyl 9h Purine Systems

Reactivity of Nitrogen-Containing Heterocyclic Systems

Purines are fundamental nitrogen-containing heterocyclic compounds, integral to the structure of nucleic acids and various biologically active molecules. nih.gov The purine (B94841) scaffold consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, containing four nitrogen atoms. wikipedia.org This structure results in a π-electron deficient system, influencing its chemical reactivity. nih.govpearson.com The presence and position of nitrogen atoms within the rings create a unique electronic environment, making purines susceptible to both electrophilic and nucleophilic attacks. nih.govlibretexts.org The lone pair electrons on the nitrogen atoms contribute to the aromaticity and basicity of the molecule, playing a crucial role in its chemical behavior. libretexts.org

The reactivity of the purine ring is significantly influenced by the nature and position of its substituents. In the case of 2,6,8-triphenyl-9H-purine, the phenyl groups at positions C2, C6, and C8 dramatically affect the electronic distribution and steric accessibility of the purine core. These bulky phenyl groups can sterically hinder certain reactions while their electronic effects can either activate or deactivate specific positions towards chemical attack.

Nitrogen-containing heterocycles, including purines, are known to participate in a wide array of chemical transformations. nih.gov These reactions are fundamental in the synthesis of novel purine derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The reactivity of these systems is a subject of extensive research, aiming to develop new synthetic methodologies for the functionalization of the purine core. rsc.org

Electrophilic Reactivity of Purine Ring

The π-deficient nature of the purine ring generally makes it less reactive towards electrophilic substitution compared to electron-rich aromatic systems. However, under specific conditions and with appropriate activating substituents, electrophilic reactions can occur.

The C8 position of the purine ring is a site of particular interest for electrophilic substitution. nih.gov While the pyrimidine ring is generally more electron-deficient, the imidazole ring, and specifically the C8 carbon, can be susceptible to electrophilic attack. nih.govnih.gov This reactivity is, however, highly dependent on the substituents present on the purine core.

Direct electrophilic substitution at the C8 position, such as halogenation (chlorination, bromination), can be achieved under various conditions. nih.gov For instance, C8-bromination can occur readily through electrophilic means. nih.gov However, the presence of bulky phenyl groups at positions 2, 6, and 8 in this compound would likely sterically hinder direct electrophilic attack at the C8-phenyl ring itself. More commonly, functionalization at the C8 position is achieved through metal-catalyzed cross-coupling reactions, which involve an initial metalation step rather than a direct electrophilic aromatic substitution on the purine ring itself. nih.govrsc.org

The nitrogen atoms of the purine ring, possessing lone pairs of electrons, are susceptible to oxidation, leading to the formation of N-oxides. acs.orgaacrjournals.org The specific nitrogen atom that undergoes oxidation can be influenced by the substituents on the purine ring. acs.orgnih.gov The formation of purine N-oxides can significantly alter the chemical reactivity of the purine system, often facilitating subsequent substitution reactions. aacrjournals.org

The stability and reactivity of the resulting N-oxides are also dependent on the substitution pattern of the purine. acs.org For instance, the oxidation of N-methyl substituted purines has been studied, revealing that methyl groups can either enhance or reduce the rates of enzymatic oxidation. nih.gov In the context of this compound, the electronic and steric effects of the three phenyl groups would play a significant role in determining the site and feasibility of N-oxidation. The synthesis of purine mono-1-oxides from 4-nitroimidazole (B12731) derivatives has been described, showcasing a synthetic route to specific N-oxides. mdpi.com

Nucleophilic Reactivity of Purine Ring

The electron-deficient character of the purine ring makes it a good substrate for nucleophilic substitution reactions, particularly at the C2, C6, and C8 positions, especially when these positions bear good leaving groups. nih.govucalgary.ca

The C2, C6, and C8 positions of the purine ring are prone to nucleophilic attack, and the reactivity of these positions is influenced by the nature of the leaving group and the nucleophile. thieme-connect.de Halogens are common leaving groups in these reactions, making halopurines valuable intermediates in the synthesis of a wide range of substituted purines. thieme-connect.de

For 2,6,8-trisubstituted purines, the regioselectivity of nucleophilic substitution can be complex. researchgate.net For instance, in 2,6-dichloropurine (B15474), the chlorine at the C6 position is generally more reactive towards nucleophilic displacement than the one at the C2 position. mdpi.com The introduction of a third substituent at the C8 position, as in 2,6,8-trichloropurine, further complicates the reactivity, often leading to mixtures of products. researchgate.net

In the specific case of this compound, the phenyl groups themselves are not typical leaving groups for nucleophilic aromatic substitution. However, if the starting material were a halogenated precursor, such as 2,6,8-trichloro-9H-purine, the phenyl groups could be introduced via nucleophilic substitution reactions, for example, through Suzuki-Miyaura cross-coupling reactions with phenylboronic acid. mdpi.comresearchgate.net The reactivity order for such substitutions can be influenced by the reaction conditions and the catalyst used. researchgate.net

The following table summarizes the general reactivity of different positions in the purine ring towards nucleophilic substitution:

| Position | General Reactivity towards Nucleophilic Substitution | Factors Influencing Reactivity |

| C6 | Generally the most reactive position. mdpi.com | Electron-withdrawing nature of the pyrimidine ring; nature of the leaving group. |

| C2 | Less reactive than C6 but still susceptible to attack. mdpi.com | Influence of adjacent nitrogen atoms; steric hindrance. |

| C8 | Reactivity is variable and highly dependent on substituents. nih.gov | Electronic effects of substituents on the imidazole and pyrimidine rings. |

Grignard reagents are potent nucleophiles and strong bases that can react with various functional groups on the purine ring. mnstate.edumasterorganicchemistry.com The reaction of purine derivatives with Grignard reagents can lead to the formation of new carbon-carbon bonds. clockss.org

The reaction of 9-phenyl-9H-purine-2-carbonitriles with Grignard reagents has been shown to selectively add to the cyano group at the C2 position, yielding 2-acyl-9-phenyl-9H-purines. clockss.org However, with a more reactive Grignard reagent like phenylmagnesium bromide, addition can occur at both the C2-cyano group and the C8-N double bond. clockss.org

In the context of a this compound system, if a precursor with a suitable electrophilic site were used, such as a halogen or a cyano group, Grignard reagents could be employed to introduce one or more of the phenyl groups. For example, iron-catalyzed cross-coupling reactions of chloropurines with methylmagnesium halides have been used to synthesize methylpurines. researchgate.net A similar approach could be envisioned for the introduction of phenyl groups using phenylmagnesium bromide. The reaction of ethers with aryl Grignard reagents can also lead to C-C bond formation. nih.gov

The following table outlines potential reactions of purine derivatives with Grignard reagents:

| Purine Substrate | Grignard Reagent | Product Type |

| 2-Cyanopurine clockss.org | Alkylmagnesium halide | 2-Acylpurine |

| 2-Cyanopurine clockss.org | Phenylmagnesium bromide | 2-Benzoyl-8-phenylpurine |

| Halopurine researchgate.net | Alkyl/Arylmagnesium halide | Alkyl/Aryl-substituted purine |

Functionalization of Phenyl Substituents

The reactivity of the phenyl substituents in this compound offers a pathway to novel derivatives with potentially altered chemical and physical properties. The electronic nature of the purine core influences the reactivity of the attached phenyl rings. The purine system is electron-deficient, which can deactivate the attached phenyl groups towards electrophilic aromatic substitution. However, functionalization can still be achieved under specific conditions, although care must be taken to avoid competing reactions on the purine ring itself.

Post-modification of Phenyl Rings

The post-synthetic modification of the phenyl rings of this compound is a challenging yet viable strategy for creating a diverse library of compounds. This approach involves the direct chemical transformation of the existing phenyl groups. Electrophilic substitution reactions are the most common methods for the functionalization of aromatic rings. However, the electron-withdrawing character of the purine heterocycle can render the attached phenyl rings less reactive towards electrophiles compared to benzene. libretexts.org

Research on related phenyl-substituted heterocyclic compounds demonstrates that reactions such as halogenation and nitration can be performed on the phenyl rings. cdnsciencepub.commsu.edu The success of these modifications often depends on the reaction conditions and the presence of activating or deactivating groups on the purine core. wur.nl For instance, the presence of electron-donating groups on the purine can activate the heterocyclic system towards electrophilic attack, potentially competing with the functionalization of the phenyl rings. wur.nl

Given the electron-deficient nature of the this compound system, forcing conditions may be required for electrophilic substitution on the phenyl rings. These conditions, however, must be carefully selected to prevent degradation or unwanted side reactions on the purine moiety. The regioselectivity of the substitution on the phenyl rings (i.e., ortho, meta, or para) will be governed by the directing effects of the purine substituent and any other groups present on the phenyl ring. uomustansiriyah.edu.iq

Table of Potential Post-modification Reactions:

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) or N-halosuccinimide | Introduction of halogen atoms (F, Cl, Br, I) onto the phenyl rings. |

| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups (-NO₂) onto the phenyl rings. |

| Sulfonation | Fuming H₂SO₄ | Introduction of sulfonic acid groups (-SO₃H) onto the phenyl rings. |

| Friedel-Crafts Acylation | Acyl halide/Lewis Acid (e.g., AlCl₃) | Introduction of acyl groups (-COR) onto the phenyl rings. |

| Friedel-Crafts Alkylation | Alkyl halide/Lewis Acid (e.g., AlCl₃) | Introduction of alkyl groups (-R) onto the phenyl rings. |

Detailed Research Findings:

While specific studies on the post-modification of the phenyl rings of this compound are not extensively documented, research on analogous systems provides valuable insights. For example, green halogenation methods using reagents like ammonium (B1175870) halides and hydrogen peroxide have been developed for electron-rich heterocyclic rings and activated phenyl rings. cdnsciencepub.comresearchgate.net Such methods could potentially be adapted for the triphenylpurine system, offering a more environmentally benign approach.

The nitration of purine derivatives has been studied, revealing that the reaction can be selective for the purine core under certain conditions. nih.gov This highlights the importance of carefully controlling the reaction to achieve the desired functionalization of the phenyl substituents. The use of directing groups on the purine N9 position could potentially influence the site of electrophilic attack, favoring either the purine core or the phenyl rings.

Furthermore, palladium-catalyzed cross-coupling reactions, while typically used to form the C-C bonds to introduce the phenyl groups, could also be envisioned for post-modification. For instance, if a halogenated triphenylpurine were synthesized, further cross-coupling reactions could introduce a variety of other functional groups onto the phenyl rings.

Spectroscopic and Mass Spectrometry Data for this compound Not Available in Search Results

Detailed experimental data from advanced spectroscopic and mass spectrometry analyses for the specific chemical compound this compound could not be located in the provided search results. Comprehensive searches for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, including proton (¹H) and carbon-13 (¹³C) NMR, 2D NMR techniques (COSY, HSQC, HMBC), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS), did not yield specific findings for this particular molecule.

Consequently, it is not possible to provide the detailed research findings, chemical shifts, connectivity assignments, or exact mass determination data required to populate the requested article structure. The scientific literature accessible through the searches contains information on various other substituted purine derivatives, but lacks the specific characterization data for this compound. Without this foundational data, a scientifically accurate article adhering to the specified outline cannot be constructed.

Advanced Spectroscopic and Diffraction Characterization Methodologies for 2,6,8 Triphenyl 9h Purine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For 2,6,8-triphenyl-9H-purine, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the purine (B94841) core, the phenyl substituents, and the N-H group.

The primary vibrational modes anticipated for this compound include:

N-H Stretching: The N-H bond of the imidazole (B134444) portion of the purine ring typically shows a moderate to sharp absorption band in the region of 3300-3500 cm⁻¹. This peak is a key indicator of the 9H-tautomer.

Aromatic C-H Stretching: The C-H stretching vibrations of the three phenyl rings and the purine core are expected to appear as a group of bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused purine ring system and the phenyl rings give rise to a series of sharp, medium-to-strong intensity peaks in the 1400-1650 cm⁻¹ range. These are characteristic of the aromatic nature of the compound.

Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the phenyl groups produce strong absorption bands in the 690-900 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the benzene rings.

The following table summarizes the expected IR absorption bands and their corresponding functional group assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 3500 | Medium, Sharp | N-H Stretch | Purine N-H |

| 3020 - 3100 | Medium to Weak | C-H Stretch | Aromatic C-H (Phenyl & Purine) |

| 1650 - 1400 | Strong to Medium | C=C and C=N Stretch | Aromatic Ring Skeletal Vibrations |

| 900 - 690 | Strong | C-H Bend (out-of-plane) | Aromatic C-H |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The spectrum of this compound is dominated by transitions involving the delocalized π-electrons of its extensive aromatic system. The purine chromophore itself exhibits strong absorption in the UV region. nih.gov The addition of three phenyl substituents significantly extends the conjugation, leading to a red shift (bathochromic shift) of the absorption maxima to longer wavelengths.

The primary electronic transitions observed are:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The highly conjugated system of the triphenyl-purine structure results in multiple strong absorption bands.

n → π* Transitions: These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen atoms' lone pairs) to π* antibonding orbitals. These bands are often observed as shoulders on the more intense π → π* peaks. nih.gov

In a suitable solvent like ethanol or acetonitrile, the UV-Vis spectrum of this compound would be expected to show strong absorption bands characteristic of its highly conjugated nature. The unsubstituted purine base shows absorptions around 260 nm. nih.gov The triphenyl substitution would likely shift the primary absorption maxima to higher wavelengths.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Description |

| π → π | ~270 - 320 | High | Corresponds to the extended conjugated system of the entire molecule. |

| π → π | ~240 - 260 | High | Associated with the electronic transitions within the phenyl rings and purine core. |

| n → π* | >300 | Low | Often appears as a weak shoulder on the main absorption bands. |

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis would provide:

Molecular Confirmation: Unambiguous confirmation of the connectivity and the triphenyl-substituted purine structure.

Tautomeric Form: Definitive identification of the N9-H tautomer in the solid state.

Crystal Packing: Details on how the molecules arrange themselves in the crystal lattice. This includes identifying intermolecular hydrogen bonds involving the purine N-H donor and potential acceptor atoms on neighboring molecules, as well as π-π stacking interactions between the aromatic rings. mdpi.com

Based on related structures of substituted purines, a hypothetical but representative set of crystallographic data for this compound is presented below. chemrxiv.orgnih.govcam.ac.uk

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 10 - 16 |

| b (Å) | 9 - 12 |

| c (Å) | 18 - 25 |

| α, γ (°) | 90 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 or 8 |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near to a nanostructured metallic surface, typically silver or gold. nih.govnih.gov This enhancement allows for the detection of analytes at extremely low concentrations, making it ideal for trace analysis. nih.gov

The application of SERS to this compound would leverage the strong interaction between the purine's nitrogen lone pairs and the metal surface. The key aspects of SERS analysis for this compound include:

Signal Enhancement: The electromagnetic field enhancement near the plasmon-resonant nanoparticles can increase the Raman signal by several orders of magnitude. researchgate.net

Fingerprint Spectrum: SERS provides a detailed vibrational fingerprint of the molecule, allowing for its specific identification even in complex mixtures. nih.gov The most enhanced signals would likely correspond to the ring-breathing modes of the purine and phenyl rings.

Trace Detection: The technique's high sensitivity makes it suitable for detecting minute quantities of the compound, which is valuable in metabolomics, environmental screening, or quality control applications. nih.govnih.gov

Purine and its derivatives have been successfully quantified using SERS by employing the purine molecule itself as an internal standard to correct for signal fluctuations, a method that improves predictive accuracy significantly. nih.govnih.gov

Combined Spectroscopic and Chromatographic Techniques (e.g., TLC-FTIR)

For the analysis of this compound within a mixture, such as during synthesis monitoring or purification, combined (hyphenated) techniques are exceptionally powerful. Thin-Layer Chromatography coupled with Fourier-Transform Infrared Spectroscopy (TLC-FTIR) is a practical example.

This method involves a two-step process:

Chromatographic Separation: The compound mixture is first separated on a TLC plate. The individual components, including this compound, appear as distinct spots at different retention factors (Rf).

Spectroscopic Identification: The TLC plate is then analyzed directly by an FTIR spectrometer. The IR spectrum of the substance at a specific spot is recorded, allowing for its functional group analysis and identification.

The utility of TLC-FTIR lies in its ability to provide structural information about separated components without the need for laborious elution and sample preparation. This allows for rapid confirmation of the identity of the desired product in a reaction mixture and assessment of the purity of fractions during column chromatography.

Computational and Theoretical Investigations of 2,6,8 Triphenyl 9h Purine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating the properties and reactivity of complex organic molecules like 2,6,8-triphenyl-9H-purine. nih.govfrontiersin.org These computational approaches provide detailed insights into the electronic structure, geometry, and potential energy surfaces of molecules, complementing experimental findings and guiding the design of new functional materials. acs.orgnih.gov

DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy for many-electron systems. irjweb.comresearchgate.net Ab initio methods, while computationally more demanding, provide a systematically improvable, first-principles description of molecular systems. nih.gov For purine (B94841) derivatives, these calculations are crucial for understanding their photophysical properties, thermal stability, and reaction mechanisms. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Conformational analysis explores the potential energy surface of the molecule by systematically rotating the single bonds connecting the phenyl rings to the purine scaffold. This analysis helps identify various stable conformers and the energy barriers between them. The relative orientation of the phenyl rings with respect to the purine plane is a key determinant of the molecule's electronic properties and its ability to engage in intermolecular interactions. For instance, the planarity of the molecule can be influenced by substituents, which in turn affects crystal packing and thermal stability.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The energy and spatial distribution of these orbitals are critical for understanding the molecule's electronic transitions, reactivity, and charge transport properties. acs.orgnih.gov

The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. irjweb.com In many purine derivatives, the HOMO is often localized on the electron-rich purine core and any electron-donating substituents, while the LUMO is distributed over the purine ring and any electron-accepting groups. nih.govrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic excitation. researchgate.net

| Compound Series | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6-triazolyl-2-amino purines (5a-d) | -5.25 to -6.04 | -2.18 to -3.15 | 2.75 to 2.95 |

| 2-triazolyl-6-amino purines (9a-d) | -5.30 to -5.98 | -2.23 to -2.91 | 3.07 to 3.45 |

This table presents data for related push-pull purine systems, illustrating how substituent positioning affects frontier orbital energies. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would reveal the electron-rich and electron-poor regions. The nitrogen atoms of the purine ring are expected to be regions of negative potential due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. uni-muenchen.dechemrxiv.org Conversely, the hydrogen atoms, particularly the N9-H proton, would exhibit positive potential. The phenyl rings would show a more complex potential distribution, influenced by the delocalized π-electrons. researchgate.net

Tautomeric Equilibrium and Stability Studies

Purine and its derivatives can exist in different tautomeric forms due to the migration of a proton between different nitrogen atoms in the heterocyclic rings. For this compound, the primary tautomeric equilibrium involves the position of the hydrogen atom on the purine core, most commonly at the N7 or N9 positions.

Computational studies are instrumental in determining the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries for each tautomer, the most stable form can be identified. Generally, for many purine derivatives, the N9H tautomer is found to be the most thermodynamically stable. chemrxiv.org The presence of bulky substituents, like the three phenyl groups in this case, can influence the tautomeric preference through steric and electronic effects. Theoretical calculations can also elucidate the energetic barriers for interconversion between tautomers, providing insights into their dynamic behavior in different environments. chemrxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving purine derivatives. By mapping the potential energy surface of a reaction, key structures such as reactants, products, transition states, and intermediates can be identified and their energies calculated. researchgate.net

For reactions involving this compound, such as electrophilic substitution, nucleophilic substitution, or cycloaddition reactions, computational modeling can provide a detailed step-by-step description of the reaction pathway. acs.org This includes determining the activation energies for different possible routes, which helps to predict the most favorable reaction mechanism. For instance, in the synthesis of related purine derivatives, computational studies have been used to understand the regioselectivity of reactions, explaining why certain positions on the purine ring are more reactive than others. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural characterization of the molecule. rsc.orgresearchgate.net

Non-Linear Optical (NLO) Property Theoretical Prediction

The exploration of new materials with significant Non-Linear Optical (NLO) properties is a key area of research in photonics and optoelectronics. Organic molecules, particularly those with extensive π-conjugated systems, are of great interest due to their potential for large NLO responses, fast switching times, and molecular engineering flexibility. Computational and theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for predicting and understanding the NLO properties of novel compounds before their synthesis. These methods allow for the calculation of key parameters such as polarizability (α) and hyperpolarizabilities (β, γ), which quantify the NLO response of a molecule to an applied electric field.

While specific theoretical predictions for the NLO properties of This compound are not available in the current literature, the methodologies and insights can be understood by examining studies on structurally related heterocyclic compounds. The presence of the purine core combined with three phenyl substituents in this compound suggests a highly conjugated system, which is a fundamental prerequisite for potential NLO activity. The phenyl rings can act as electron donor or acceptor groups, potentially creating a "push-pull" electronic environment that enhances NLO effects.

A pertinent example of such a computational study was conducted on a pyrimidine (B1678525) derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) . rsc.orgrsc.org Pyrimidines are, like purines, nitrogen-containing heterocyclic compounds, making this study a valuable proxy for understanding the type of theoretical analysis that would be applied to this compound. rsc.orgrsc.orgecmdb.ca

In the study of PMMS, researchers employed DFT calculations at the CAM-B3LYP/6-311++G(d,p) level to determine its linear polarizability (α) and second hyperpolarizability (γ). rsc.org These calculations were performed for the molecule in isolation (gas phase) and embedded within a simulated crystalline environment to account for intermolecular interactions. rsc.org The investigation focused on the third-order NLO properties, which are described by the second hyperpolarizability, γ. rsc.orgrsc.org

The calculated values for the linear polarizability and second hyperpolarizability of PMMS at different electric field frequencies are presented below. The data highlights how the crystalline environment influences the NLO properties, showing an enhancement of the γ values at certain frequencies compared to the isolated molecule. rsc.org

Table 1: Theoretical Linear Polarizability (α) of PMMS

This interactive table presents the calculated linear polarizability α(−ω;ω) in atomic units (a.u.) for an isolated PMMS molecule and for the molecule embedded in a crystal structure at various frequencies (ω).

| Frequency (ω) (a.u.) | Wavelength (nm) | Isolated Molecule α (a.u.) | Embedded Molecule α (a.u.) |

| 0.00 | Static | 296.22 | 291.55 |

| 0.0428 | 1064 | 298.24 | 293.44 |

| 0.0656 | 694 | 300.91 | 295.91 |

| 0.19 | 240 | 360.29 | 344.02 |

Data sourced from a computational study on a pyrimidine derivative, PMMS, as a representative example. rsc.org

Table 2: Theoretical Second Hyperpolarizability (γ) of PMMS

This interactive table displays the calculated second hyperpolarizability values γ(−ω;ω,0,0) and γ(−ω;ω,ω,−ω) in atomic units (a.u.) for an isolated PMMS molecule and for the molecule embedded in a crystal structure at different frequencies (ω).

| Frequency (ω) (a.u.) | Wavelength (nm) | Property | Isolated Molecule γ (a.u.) | Embedded Molecule γ (a.u.) |

| 0.00 | Static | γ(−ω;ω,0,0) | 61164 | 56980 |

| 0.0428 | 1064 | γ(−ω;ω,0,0) | 65437 | 60925 |

| 0.0656 | 694 | γ(−ω;ω,0,0) | 70889 | 65868 |

| 0.19 | 240 | γ(−ω;ω,0,0) | -2147483648 | -2147483648 |

| 0.00 | Static | γ(−ω;ω,ω,−ω) | 61164 | 56980 |

| 0.0428 | 1064 | γ(−ω;ω,ω,−ω) | 75402 | 70019 |

| 0.0656 | 694 | γ(−ω;ω,ω,−ω) | 90899 | 84102 |

| 0.19 | 240 | γ(−ω;ω,ω,−ω) | -2147483648 | -2147483648 |

Note: The value -2147483648 indicates data not available or not applicable at that frequency in the source. Data is from a computational study on a pyrimidine derivative, PMMS, as a representative example. rsc.org

The results for PMMS demonstrated that it possesses a significant third-order nonlinear susceptibility (χ(3)), superior to that of known chalcone (B49325) derivatives, highlighting its potential for photonic applications. rsc.orgrsc.org Such computational studies also involve Frontier Molecular Orbital (FMO) analysis to understand the charge transfer characteristics within the molecule, which are crucial for NLO activity. rsc.org For PMMS, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) revealed charge transfer from the N-methylmethanesulfonamide group to the fluorophenyl ring via the pyrimidine ring. rsc.org

Coordination Chemistry of 2,6,8 Triphenyl 9h Purine

Ligand Properties of Multi-substituted Purine (B94841) Scaffolds

The purine core offers several potential coordination sites, primarily the nitrogen atoms of the imidazole (B134444) (N7, N9) and pyrimidine (B1678525) (N1, N3) rings. In 9H-purines, the N9 position is protonated, leaving N1, N3, and N7 as the principal sites for metal coordination. The introduction of multiple phenyl substituents, as in 2,6,8-triphenyl-9H-purine, is expected to significantly influence the electronic and steric properties of the purine scaffold, thereby modulating its ligand characteristics.

The electronic nature of the purine ring can be tuned by the substituents. Phenyl groups, being aromatic, can engage in electronic delocalization with the purine system, affecting the electron density at the nitrogen donor atoms. This, in turn, influences the affinity of these sites for different metal cations.

Studies on simpler 6-phenylpurine derivatives have shown that both N1 and N7 are viable coordination sites. The regioselectivity of coordination (N1 vs. N7) is influenced by the metal ion, the reaction conditions, and the presence of other substituents on the phenyl ring. For this compound, the cumulative steric hindrance from the three phenyl groups would likely lead to a more constrained coordination environment, possibly favoring coordination at the most accessible nitrogen atom or even preventing coordination altogether with certain metal precursors.

Formation of Coordination Compounds with Metal Cations

The formation of coordination compounds with this compound is hypothesized based on the behavior of related phenyl-substituted purines. Research on 6-phenylpurine derivatives has demonstrated their ability to form stable complexes with various transition metals, most notably platinum(II). acs.orgcsic.es In these cases, the purine ligand can coordinate in a monodentate fashion through one of its nitrogen atoms.

For instance, the reaction of 6-phenylpurine derivatives with platinum(II) salts can lead to the formation of pincer-type complexes where the purine acts as an N,C-cyclometalated fragment. acs.org The coordination is often regioselective, with the thermodynamically more stable product arising from coordination at the N7 position. acs.org However, kinetic products involving coordination at the N1 position have also been isolated, highlighting the subtle interplay of factors that govern the final product. acs.org

In the case of this compound, the formation of similar complexes would be contingent on the ability of the metal center to overcome the significant steric barriers imposed by the three phenyl groups. The reaction kinetics and the final coordination geometry would be heavily influenced by these steric demands. It is plausible that only metal centers with specific coordination geometries and sizes could form stable complexes with this bulky ligand.

Below is a hypothetical table illustrating the potential coordination behavior of this compound with different metal cations, based on known interactions with simpler purine derivatives.

| Metal Cation | Potential Coordination Mode | Expected Geometry | Plausible Product |

| Platinum(II) | Monodentate (N1 or N7) or Cyclometalated | Square Planar | [Pt(2,6,8-tpp)Cl3]^- or Pincer Complex |

| Palladium(II) | Monodentate (N1 or N7) | Square Planar | [Pd(2,6,8-tpp)2Cl2] |

| Rhodium(III) | Monodentate (N7) | Octahedral | [Rh(2,6,8-tpp)2Cl4]^- |

| Gold(I) | Monodentate (N7) | Linear | [Au(2,6,8-tpp)(PPh3)]^+ |

Note: 2,6,8-tpp represents the this compound ligand. The formulas are illustrative and the actual stoichiometry and structure would need to be determined experimentally.

Supramolecular Assembly and Intermolecular Interactions in Coordination Complexes

The presence of multiple phenyl groups in this compound provides ample opportunity for the formation of supramolecular assemblies driven by non-covalent interactions. In the solid state, coordination complexes of phenyl-substituted purines have been shown to engage in significant intermolecular interactions, particularly π-π stacking. acs.org

The planar purine core and the aromatic phenyl rings are ideal for π-π stacking interactions, which can lead to the formation of one-, two-, or even three-dimensional supramolecular architectures. researchgate.net In the crystal lattice of a platinum(II) complex of a 6-phenylpurine derivative, for example, the purine scaffolds arrange in an approximately parallel fashion, with intermolecular distances indicative of π-π stacking. acs.org These interactions can influence the packing of the molecules in the solid state and can also have a significant impact on the material's properties, such as its photoluminescence. acs.org

The following table summarizes the types of intermolecular interactions that could be expected in coordination complexes of this compound.

| Interaction Type | Interacting Moieties | Potential Impact on Structure |

| π-π Stacking | Purine-Purine, Phenyl-Phenyl, Purine-Phenyl | Formation of columnar or layered structures |

| C-H···π | Phenyl C-H with Purine/Phenyl π-system | Directional control of molecular packing |

| van der Waals | General intermolecular contacts | Overall crystal density and stability |

| Weak M···M interactions | Between adjacent metal centers | Can influence photophysical properties |

Role of Phenyl Substituents in Modulating Coordination Behavior

The phenyl substituents in this compound are not merely passive bystanders in the coordination process; they actively modulate the ligand's behavior. The modification of purines with aryl substituents can dramatically alter conformational preferences, the steric profile, and hydrogen-bonding capacity. chem-soc.si

Steric Effects: As previously discussed, the steric bulk of the three phenyl groups is arguably the most significant factor influencing the coordination chemistry of this ligand. The sheer size of these groups can restrict the accessibility of the nitrogen donor atoms, potentially leading to selective coordination at the least hindered site. cam.ac.uk This steric pressure can also influence the bond angles and distances in the resulting metal complex, possibly inducing distorted coordination geometries.

Electronic Effects: The electronic influence of the phenyl groups, while perhaps more subtle than their steric impact, is also important. The ability of the phenyl rings to donate or withdraw electron density through resonance and inductive effects can alter the basicity of the nitrogen atoms in the purine ring. This, in turn, affects their affinity for metal cations. Structure-activity relationship studies on other substituted purines have shown that the electronic nature of the substituents can have a profound effect on their biological and chemical properties. nih.gov

The interplay between steric and electronic effects ultimately dictates the coordination behavior of this compound. For example, while the electronic effects might favor coordination at a particular nitrogen atom, the steric hindrance at that site could prevent the metal from binding, leading to coordination at a sterically more accessible but electronically less favorable site. Computational studies, such as Density Functional Theory (DFT) calculations, on related systems have been instrumental in dissecting these competing effects and predicting the most stable coordination isomers. acs.org

A summary of the expected influence of the phenyl substituents is provided in the table below.

| Phenyl Position | Primary Influence | Consequence for Coordination |

| C2 | Steric hindrance around N1 and N3 | May favor coordination at N7 |

| C6 | Steric hindrance around N1 and N7 | May favor coordination at N3 |

| C8 | Steric hindrance around N7 and N9 | May favor coordination at N1 or N3 |

| All Positions | Cumulative steric bulk and electronic modulation | Highly selective coordination, potential for distorted geometries, and unique supramolecular chemistry |

Advanced Research Applications of 2,6,8 Triphenyl 9h Purine in Chemical Sciences

Design of Privileged Scaffolds for Chemical Libraries

The concept of a "privileged scaffold" refers to a molecular framework that can be systematically modified to bind to a range of different biological targets. mdpi.comrsc.org The purine (B94841) ring is considered an archetypal privileged structure due to its natural prevalence in crucial biological processes and its synthetic versatility. researchgate.netnih.gov Researchers leverage this by creating large collections, or libraries, of purine derivatives to screen for new drug candidates and biological probes. nih.govaacrjournals.org

The key to a successful library is the ability to introduce diverse chemical groups at multiple positions on the scaffold. nih.gov For the purine core, synthetic strategies have been developed that allow for concurrent diversification at the 2-, 6-, 8-, and 9-positions. nih.gov This multi-vector diversification is critical for achieving high target affinity and selectivity. nih.gov For instance, research by Schultz and coworkers demonstrated synthetic pathways using both solid-phase and solution-phase chemistry to generate extensive libraries of 2,6,9-trisubstituted purines. nih.govnih.gov These methods often start from readily available materials like 2,6-dichloropurine (B15474) or 2-fluoro-6-chloropurine, sequentially introducing different substituents through reactions like nucleophilic aromatic substitution and Mitsunobu alkylations. nih.govaacrjournals.orgmdpi.com The resulting libraries provide a rich source of small molecules for screening against various biochemical pathways and cellular functions. nih.gov

Development of Probes for Molecular Recognition Studies

The inherent ability of the purine ring's nitrogen atoms to coordinate with metal ions, combined with its capacity for modification with fluorophores, makes it an excellent platform for designing molecular probes. nih.govresearchgate.net These probes are engineered for molecular recognition, enabling the detection and quantification of specific analytes like metal ions and small organic molecules through changes in their optical properties, most commonly fluorescence. bohrium.comfrontiersin.orgnih.gov

Purine-based fluorescent probes often operate via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescence signal. researchgate.net For example, a purine-hydrazone derivative can be synthesized to create a fluorescent sensor that exhibits selective fluorescence quenching upon binding to Cu²⁺ ions. nih.gov This complex can then be used for the subsequent detection of other molecules, such as the pesticide glyphosate (B1671968). The strong chelation of glyphosate with the copper ion in the probe complex causes the dissociation of the complex, leading to a recovery of the fluorescence signal. nih.govresearchgate.net This "turn-off-turn-on" mechanism allows for highly sensitive and selective detection. nih.gov The design of these probes can be finely tuned; for instance, array-based sensing using multiple polysulfonated fluorescent dyes that bind to purine derivatives via π-stacking interactions can differentiate between structurally similar purine analytes. rsc.org

Applications in Organic Electronic Materials Research (e.g., luminescent properties, charge transport)

Substituted purines, particularly those with donor-acceptor "push-pull" architectures, exhibit promising photophysical and electrical properties for applications in organic electronics. acs.orgnih.gov By chemically modifying the purine core, researchers can tune the material's luminescent properties, energy levels, and charge transport characteristics for use in devices like organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Derivatives such as N(9)-alkylated 6-piperidino-2-triazolylpurines have been shown to possess intense violet or blue fluorescence, with high fluorescence quantum yields (ΦFL) reaching up to 91% in solution and 40% in amorphous thin films. acs.orgnih.gov The introduction of bulky substituents, such as a 5,5,5-triphenylpentyl group, is a key strategy to increase solubility and promote the formation of stable amorphous films, which helps to mitigate solid-state quenching of fluorescence. nih.govmdpi.com

These compounds often exhibit bipolar charge-transporting ability, meaning they can transport both holes (positive charges) and electrons (negative charges). acs.orgnih.gov This is due to the combination of the hole-transporting purine scaffold and electron-transporting moieties like 1,2,3-triazoles. nih.gov While high current densities can sometimes quench electroluminescence in OLEDs, the excellent charge-transporting functionality makes these materials suitable for other roles in organic electronics, such as in organic field-effect transistors (OFETs). acs.orgnih.govnih.gov The thermal stability of these materials is also robust, with decomposition temperatures often well above 250°C, ensuring reliability in device operation. acs.org

Below is a table summarizing the key optoelectronic properties of selected push-pull purine derivatives.

| Compound Type | Ionization Energy (eV) | Electron Affinity (eV) | Triplet Energy (eV) | ΦFL (Solution) | ΦFL (Film) |

| 6-piperidino-2-triazolylpurines | 5.25–6.04 | 2.18–3.15 | 2.52–2.95 | up to 0.91 | up to 0.40 |

| 2-piperidino-6-triazolylpurines | 5.25–6.04 | 2.18–3.15 | 2.52–2.95 | up to 0.91 | up to 0.40 |

| Purine-Furan/Thiophene Conjugates | N/A | N/A | N/A | up to 0.88 | up to 0.05 |

| Data synthesized from multiple sources. acs.orgnih.govmdpi.com |

Precursors in Catalysis and Organocatalysis Research

The purine scaffold can serve as a versatile precursor for the synthesis of ligands used in organometallic catalysis. unife.it Specifically, purine derivatives have been successfully converted into N-heterocyclic carbene (NHC) ligands. researchgate.net NHCs are a critical class of ligands in modern catalysis due to their strong σ-donating properties, which form stable bonds with transition metals and promote a wide range of chemical transformations.

Purine-based NHC ligands have been prepared from xanthine (B1682287) derivatives like caffeine. researchgate.net The synthesis involves alkylation of the purine, followed by in-situ deprotonation to generate the carbene, which can then be coordinated to various metals, including rhodium, iridium, palladium, and silver. researchgate.netresearchgate.net The resulting organometallic complexes, such as those of the type [M(L)(L_Carbene_)₂]I, have shown potential not only as catalysts but also as therapeutic agents. researchgate.net The purine framework, therefore, acts as a tunable platform to create a diverse set of NHC ligands, whose electronic and steric properties can be modified by changing the substituents on the purine core, influencing the activity and selectivity of the final catalyst.

Frameworks for Advanced Materials Design

The purine scaffold's ability to participate in specific, directional, non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal building block for the bottom-up construction of advanced supramolecular materials. rsc.orgresearchgate.net These self-assembled systems exhibit complex, ordered architectures with emergent properties.

Researchers have utilized purine-based molecules to create a variety of advanced materials. For example, by attaching lipid chains to nucleosides, "nucleolipids" can be created that self-assemble in water to form soft materials like vesicles and fibers, which have potential as drug delivery systems. nih.gov In another approach, purine bases have been co-crystallized with metal-oxalato frameworks to generate one-, two-, or three-dimensional coordination polymers. rsc.org In these structures, the purine can either coordinate directly to the metal ion (e.g., Mn(II) or Cu(II)) or stabilize the framework through a network of hydrogen bonds and π-stacking interactions. rsc.org This programmability allows for the design of porous materials with channels that can be filled with guest molecules. rsc.org The self-assembly of purine-metal complexes can even lead to the formation of discrete nanostructures, such as nanorings, demonstrating the high degree of control achievable with these molecular building blocks. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Academic contributions directly referencing 2,6,8-triphenyl-9H-purine are sparse, but available data points to its recognition as a bioactive compound. A key finding is its recorded inhibitory constant (Ki) of 49 nM, indicating a high affinity for a biological target, though the specific target is not detailed in the available database entry. idrblab.net

Research into structurally related compounds provides a framework for understanding the potential contributions of this molecule. Studies on 2,6,9-trisubstituted and 6,8,9-trisubstituted purines have highlighted the importance of aryl groups in conferring biological activity. tubitak.gov.trimtm.cz For instance, the synthesis of 9-benzyl-2,6-diphenylpurine demonstrates that multiple phenyl groups can be successfully introduced onto the purine (B94841) core, yielding compounds with defined chemical structures. studfile.net Furthermore, research on 6,8,9-trisubstituted purine analogues, where a phenyl group at the C-8 position was a key feature, resulted in compounds with notable cytotoxic activity against several human cancer cell lines, including liver, colon, and breast cancer. tubitak.gov.tr These findings underscore the academic interest in polyphenylated purines as a promising scaffold for developing new therapeutic agents. tubitak.gov.tr

The primary contributions are summarized in the table below, combining direct data with findings from closely related analogues.

| Category | Key Contribution | Compound Focus | Citation |

| Biological Activity | Reported Inhibitory Constant (Ki) of 49 nM. | This compound | idrblab.net |

| Anticancer Potential | Phenyl group at C-8 position identified as a key feature for cytotoxic activity against cancer cell lines. | 6,8,9-Trisubstituted Purine Analogues | tubitak.gov.tr |

| Synthetic Feasibility | Successful synthesis of a diphenyl-substituted purine, indicating the viability of creating polyphenylated structures. | 9-Benzyl-2,6-diphenylpurine | studfile.net |

| Bioactive Scaffolds | Purine derivatives are recognized as privileged structures in drug discovery. | General Purine Derivatives | nih.gov |

Emerging Research Avenues in this compound Chemistry

The unique structure of this compound opens several promising avenues for future research, primarily in medicinal chemistry and materials science.

Kinase Inhibition: The purine scaffold is a well-established framework for designing kinase inhibitors, which are crucial in cancer therapy. imtm.cz The dysregulation of kinases is implicated in many aspects of carcinogenesis, and the specific substitution pattern at the C-2, C-6, and N-9 (or C-8) positions is known to enhance binding affinity and selectivity. imtm.cz Given the reported potent Ki value for this compound, a critical research avenue is the screening of this compound against a panel of cancer-related kinases to identify its specific molecular target(s) and mechanism of action.

Anticancer Drug Development: Building on the demonstrated cytotoxicity of other trisubstituted purines, future work should involve the synthesis and in vitro evaluation of this compound and its derivatives against various cancer cell lines. tubitak.gov.trnih.gov Studies on related compounds have shown potent activity against liver, colon, breast, and leukemia cell lines, suggesting that the triphenyl substitution pattern could yield a novel class of anticancer agents. imtm.cznih.gov

Fluorescent Materials: The introduction of aryl groups onto the purine core can induce significant fluorescence properties. semanticscholar.org Research on 8-furyl- and 8-thienylpurine derivatives has shown that these compounds exhibit strong fluorescence in solution, with quantum yields reaching up to 88%. semanticscholar.org Investigating the photophysical properties of this compound could reveal its potential for applications in organic light-emitting diodes (OLEDs), chemical sensors, or biological imaging.

Biomolecular Probes: The development of purine derivatives as probes for biomolecular interactions is an active area of research. The rigid, well-defined structure of this compound could be functionalized to create probes for studying enzyme active sites or receptor binding pockets.

Methodological Advancements in Synthesis and Characterization

The synthesis of a polysubstituted purine like this compound requires advanced synthetic methodologies, as the direct introduction of aryl groups onto the purine core is challenging. Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions.

A plausible and efficient route to this compound would likely involve sequential Suzuki-Miyaura cross-coupling reactions . This powerful C-C bond-forming reaction proceeds under mild conditions between organic halides and organoboron compounds, catalyzed by a palladium complex. tcichemicals.com The synthesis could start from a trihalogenated purine, such as 2,6,8-trichloropurine. The different reactivity of the halogen atoms at the C-2, C-6, and C-8 positions allows for selective and sequential substitution. For example, the reaction of 9-benzyl-2,6-dichloropurine with an excess of phenylboronic acid has been shown to yield 9-benzyl-2,6-diphenylpurine, demonstrating the feasibility of this approach for di-substitution. studfile.net A similar strategy could be extended for the tri-substitution required for the target molecule.

Other modern synthetic advancements include:

Direct C-H Functionalization: This atom-economical approach avoids the need for pre-functionalized starting materials like halopurines. nih.govrsc.org Metal-catalyzed reactions, including those using palladium or ruthenium, can directly activate a C-H bond on the purine ring for arylation. nih.govrsc.orgmdpi.com The Minisci reaction, a radical-based method, is another emerging technique for direct C-H functionalization of purines under mild conditions. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of substituted purines. rsc.org

Characterization of the final compound would rely on a suite of standard spectroscopic and analytical techniques, as shown in the table below.

| Technique | Purpose | Expected Information for this compound |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | 1H NMR would show characteristic signals for the phenyl protons and the N9-H proton. 13C NMR would confirm the presence of the purine core carbons and the phenyl carbons. |

| Mass Spectrometry (MS) | Molecular Weight Determination | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₂₃H₁₆N₄. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching, C=N, and C=C bonds of the purine and aromatic rings. |

| X-ray Crystallography | 3D Molecular Structure | Provides definitive proof of structure, including bond lengths, bond angles, and the spatial orientation of the three phenyl rings relative to the purine core. |

Theoretical Insights and Predictive Modeling for Novel Purine Derivatives

Computational chemistry offers powerful tools to predict the properties of novel purine derivatives like this compound, guiding synthetic efforts and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of newly designed purine derivatives, QSAR models can predict their potential efficacy as, for example, anticancer agents based on descriptors like electronic properties, hydrophobicity, and steric parameters. researchgate.net Such models could be built for polyphenylated purines to predict the activity of novel analogues of this compound with different substituents on the phenyl rings.

Molecular Docking: This computational technique predicts how a molecule binds to the active site of a target protein. researchgate.net Given the known Ki value of this compound, docking studies could be performed against various known biological targets (e.g., different kinases) to generate hypotheses about its mechanism of action. This can help prioritize experimental screening and guide the design of more potent and selective derivatives. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the fundamental electronic structure and properties of molecules. wright.eduresearchgate.net For this compound, DFT could be used to calculate properties such as:

HOMO-LUMO energy gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic properties relevant to materials science applications.

Electrostatic potential maps: These maps reveal the electron-rich and electron-poor regions of the molecule, predicting sites for non-covalent interactions with biological targets.

Acid Dissociation Constants (pKa): Computational methods can estimate the pKa values, which are important for understanding a compound's behavior in biological systems. wright.eduresearchgate.net

These theoretical approaches, when used in combination, provide a robust framework for rational drug design, allowing researchers to prioritize the synthesis of the most promising purine derivatives and to understand their behavior at a molecular level.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6,8-triphenyl-9H-purine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated purine intermediates with substituted phenylboronic acids. For example, outlines a protocol where 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine reacts with aryl boronic acids under reflux with K₂CO₃ in toluene. Adapting this method, substituting chlorine atoms at positions 2, 6, and 8 with phenyl groups via sequential coupling steps could yield the target compound. Column chromatography (e.g., EtOAc/hexane gradients) is recommended for purification .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns, mass spectrometry (MS) for molecular weight verification, and single-crystal X-ray diffraction for unambiguous structural elucidation. and highlight crystallographic techniques to resolve steric and electronic effects in substituted purines, which are critical for confirming regioselectivity in triphenyl derivatives .

Q. What spectroscopic techniques are essential for characterizing substituent effects in this compound?

Infrared (IR) spectroscopy can identify functional groups (e.g., C-Cl or C-N stretches), while UV-Vis spectroscopy may reveal π-π* transitions influenced by phenyl substituents. provides spectral data for related purine triones, demonstrating how substituents alter absorption profiles. For advanced analysis, 2D NMR (e.g., COSY, NOESY) can resolve spatial interactions between phenyl groups .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental solubility data for this compound?

Computational models (e.g., DFT or molecular dynamics simulations) often predict solubility based on logP values, but steric hindrance from bulky phenyl groups may reduce experimental solubility. To resolve discrepancies, perform systematic solubility assays in varied solvents (e.g., DMSO, THF) and correlate results with Hansen solubility parameters. suggests that steric effects in purine derivatives significantly impact physicochemical properties, necessitating empirical validation .

Q. What strategies can elucidate the role of stereochemistry in modulating biological activity?

Chiral resolution techniques, such as chiral HPLC (e.g., CHIRALPAK® columns) or enantioselective crystallization, can isolate stereoisomers. demonstrates the separation of purine enantiomers using hexane/t-BuOMe/iPrOH gradients. Biological assays (e.g., kinase inhibition or cytotoxicity tests) on resolved enantiomers can reveal stereochemical influences on activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize antitumor efficacy?

Systematically vary phenyl substituents (e.g., electron-withdrawing/donating groups) at positions 2, 6, and 7. Use in vitro assays (e.g., MTT or apoptosis markers) to correlate substituent effects with cytotoxicity. highlights thiopurine analogues with cytotoxic activity, providing a framework for designing SAR experiments .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like kinases or DNA topoisomerases. Pair this with molecular dynamics (MD) simulations to assess binding stability. ’s InChI data for related purines supports parameterization for force fields in MD studies .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for confirming substituent geometry. ’s crystallographic analysis of a 6-(3,5-dimethoxybenzylamino)purine derivative illustrates how steric clashes or hydrogen bonding influence molecular conformation .

Q. What biochemical assays are recommended for evaluating kinase inhibition potential?

Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with purified kinases (e.g., EGFR or CDKs). ’s cytotoxic purine analogues suggest parallel testing of apoptosis markers (e.g., caspase-3 activation) to link kinase inhibition to cell death .

Q. How can researchers integrate mechanistic insights from conflicting biological data?

Employ multi-omics approaches (e.g., transcriptomics/proteomics) to identify pathways affected by the compound. For example, ’s antitumor purine derivatives may act via DNA intercalation or metabolic disruption. Validate hypotheses using siRNA knockdowns or Western blotting for pathway-specific proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.